molecular formula C21H21F6N5O2 B457186 [5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B457186
M. Wt: 489.4g/mol
InChI Key: DZPFFNRILRVXFC-UHFFFAOYSA-N
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Description

The compound [5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic molecule that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyrazolopyrimidine core through cyclization reactions.
  • Introduction of the trifluoromethyl group via nucleophilic substitution or electrophilic addition.
  • Functionalization of the phenyl ring with methyl groups through Friedel-Crafts alkylation.
  • Coupling of the pyrazolopyrimidine core with the pyrazole moiety using condensation reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Halogenation of aromatic rings using halogenating agents like Br2 or Cl2.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3.

    Reducing Agents: NaBH4, LiAlH4.

    Halogenating Agents: Br2, Cl2, I2.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the molecule and the reaction conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biology, the compound may exhibit various biological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties. It can be used in the development of new pharmaceuticals.

Medicine

In medicine, the compound can be explored for its potential therapeutic effects. It may act as an enzyme inhibitor or receptor agonist/antagonist.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can be compared with other pyrazolopyrimidine derivatives.
  • Similar compounds may include those with different substituents on the phenyl ring or variations in the pyrazole moiety.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both trifluoromethyl and hydroxyl groups. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H21F6N5O2

Molecular Weight

489.4g/mol

IUPAC Name

[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C21H21F6N5O2/c1-10-4-5-13(6-11(10)2)14-7-16(20(22,23)24)31-17(28-14)8-15(30-31)18(33)32-19(34,21(25,26)27)9-12(3)29-32/h4-6,8,14,16,28,34H,7,9H2,1-3H3

InChI Key

DZPFFNRILRVXFC-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=NN3C(CC(NC3=C2)C4=CC(=C(C=C4)C)C)C(F)(F)F

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=NN3C(CC(NC3=C2)C4=CC(=C(C=C4)C)C)C(F)(F)F

Origin of Product

United States

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